1-(2-Methoxyphenyl)-1H-pyrrol-2,5-dion

Übersicht

Beschreibung

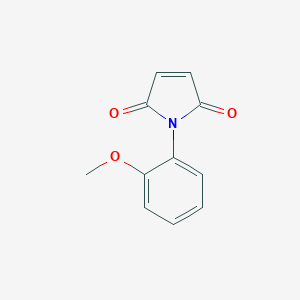

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Wirkmechanismus

Target of Action

It is known that a related compound, urapidil, which can be synthesized from 1-(2-methoxyphenyl)piperazine , acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood–brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

The related compound urapidil’s unique mechanism allows it to prevent reflex tachycardia in patients .

Biochemical Pathways

Urapidil, a related compound, is known to affect the α-adrenergic and 5ht-1a receptor pathways .

Pharmacokinetics

Urapidil, a related compound, is known for its rapid onset of action and ease of controllability .

Result of Action

Urapidil, a related compound, is known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Action Environment

The related compound urapidil has been developed in a variety of dosage forms including injections, oral capsules, and eye drops , suggesting that its action and efficacy can be influenced by the route of administration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through continuous flow processes. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but a different core structure, used in the synthesis of pharmaceuticals.

2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, used as an intermediate in organic synthesis.

1-(2-Methoxyphenyl)-2-nitroethene: A compound with a methoxyphenyl group and a nitroethene moiety, used in the synthesis of various organic compounds.

Uniqueness

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data tables.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has the molecular formula C₁₁H₉NO₃. The compound features a pyrrole ring substituted with a methoxyphenyl group, which influences its reactivity and biological interactions. The dihedral angle between the methoxybenzene and pyrrole rings is approximately 75.6°, indicating a degree of planarity that may affect its biological activity and solubility in various environments.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit notable anti-inflammatory properties. For instance, studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed significant inhibition rates compared to standard anti-inflammatory drugs like ibuprofen .

Table 1: Anti-inflammatory Activity of Selected Derivatives

2. Antimicrobial Activity

The antimicrobial properties of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione have been evaluated against various bacterial strains. Studies employing the broth microdilution method revealed effective inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

3. Anticancer Activity

The antiproliferative effects of this compound were assessed on human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). Results from MTT assays indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel anticancer agents .

Table 3: Anticancer Activity on Human Cell Lines

The biological activities of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cyclooxygenases (COX): Some studies suggest that pyrrole derivatives inhibit COX enzymes, which play a critical role in inflammation and pain signaling pathways.

- Interaction with Serotonin Receptors: Certain derivatives have shown affinity for serotonin receptors, indicating potential applications in treating mood disorders .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDGDRYFCIHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169734 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-68-6 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17392-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17392-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXYPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the spatial arrangement of the aromatic rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione?

A1: The molecule 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione consists of a methoxybenzene ring attached to a 1H-pyrrole-2,5-dione ring. The research indicates that these two rings are not coplanar, exhibiting a dihedral angle of 75.60° between them []. This non-planar arrangement could be significant for potential interactions with biological targets or in material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.